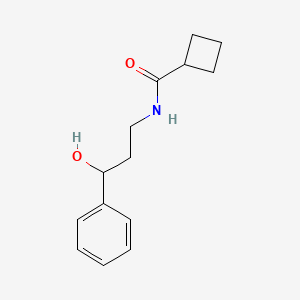
N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide” is a compound that contains a cyclobutanecarboxamide group, which is a four-membered cyclic amide, and a 3-hydroxy-3-phenylpropyl group, which is a propyl chain with a phenyl group and a hydroxy group at the third carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3-hydroxy-3-phenylpropylamine with cyclobutanecarboxylic acid or its activated form . The exact conditions and reagents would depend on the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would consist of a cyclobutanecarboxamide core with a 3-hydroxy-3-phenylpropyl group attached to the nitrogen of the amide . The exact 3D structure would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
As an amide, this compound could undergo various reactions such as hydrolysis, reduction, and reactions with nucleophiles . The phenyl and hydroxy groups could also participate in various reactions typical for aromatic rings and alcohols, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the polar amide and hydroxy groups would likely make it somewhat soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Cyclobutane Ring in Drug Design
Cyclobutanes, such as N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide, are increasingly utilized in medicinal chemistry due to their unique structural features, including a puckered configuration, longer C−C bond lengths, and increased C−C π-character. These characteristics contribute to their chemical inertness despite being a highly strained carbocycle. The incorporation of cyclobutane rings in drug candidates can lead to favorable properties, such as preventing cis/trans-isomerization, replacing larger cyclic systems, enhancing metabolic stability, and filling hydrophobic pockets in target molecules (van der Kolk et al., 2022).
Catalysis and Organic Synthesis
Cyclobutanones and their derivatives, closely related to N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide, play a significant role in organic synthesis. For instance, 3-(2-Hydroxyphenyl)cyclobutanones can undergo palladium-catalyzed reactions with aryl bromides to afford arylated benzolactones through a sequence involving carbon-carbon bond cleavage and formation. This process highlights the potential of cyclobutane derivatives in facilitating complex organic transformations, which are crucial for synthesizing bioactive molecules and pharmaceuticals (Matsuda, Shigeno, & Murakami, 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c16-13(11-5-2-1-3-6-11)9-10-15-14(17)12-7-4-8-12/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHNHROWKAKSTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754167.png)
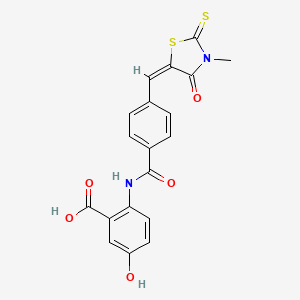
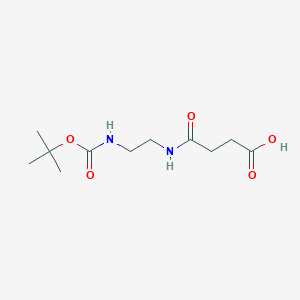
![1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B2754172.png)
![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B2754173.png)
![1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one](/img/structure/B2754174.png)

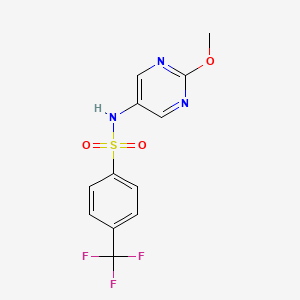
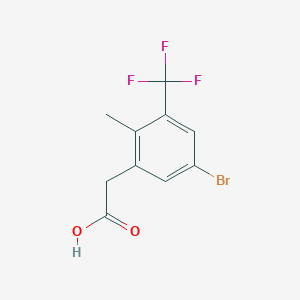


![2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2754182.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)